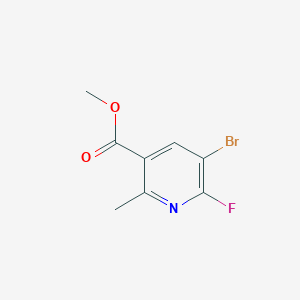

Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring, along with a carboxylate ester functional group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of biologically active compounds for the treatment of various disorders

Mode of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in the synthesis of biologically active compounds . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine atoms are often incorporated into lead structures to improve physical, biological, and environmental properties .

Result of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the compound’s effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination and Fluorination: The synthesis of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate typically begins with the bromination of 2-methylpyridine, followed by fluorination. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

Esterification: The carboxylate ester group is introduced through an esterification reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate undergoes nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: The compound can be oxidized to form various oxidized derivatives, and reduced to form corresponding reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridine derivatives.

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: Reduced derivatives such as alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate serves as a critical intermediate in the synthesis of bioactive molecules. Its halogenated structure enhances its reactivity, making it suitable for developing pharmaceuticals targeting specific biological systems.

- Drug Development : It has been utilized in synthesizing potential inhibitors for various enzymes and receptors, including phosphodiesterase 4 (PDE4), which is involved in inflammatory responses .

Organic Synthesis

This compound acts as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.

- Coupling Reactions : It is employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids, leading to the generation of novel pyridine derivatives .

Agricultural Chemistry

This compound is also explored for its potential use in agrochemicals. Its derivatives have shown promise in developing new pesticides and herbicides that target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Antimicrobial Agents

A study highlighted the synthesis of pyridine derivatives from this compound that exhibited significant antimicrobial activity against Escherichia coli. The synthesized compounds demonstrated inhibition rates exceeding 90%, indicating their potential as effective antimicrobial agents.

Case Study 2: Development of Neuroactive Compounds

Research demonstrated that derivatives of this compound are being investigated for their activity as ligands for GABA_A receptors, which are crucial in neuropharmacology. These compounds could lead to advancements in treatments for anxiety and epilepsy .

Vergleich Mit ähnlichen Verbindungen

Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Similar structure but with different substitution pattern.

2-Bromo-6-methylpyridine: Lacks the fluorine and carboxylate ester groups.

Uniqueness: Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring, along with the carboxylate ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its biological activities, particularly in antimicrobial and anti-thrombolytic applications. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a series of reactions starting from readily available pyridine derivatives. The compound can be synthesized through a palladium-catalyzed cross-coupling reaction, which allows for the introduction of bromine and fluorine substituents at specific positions on the pyridine ring . The overall yield and regioselectivity of the synthesis are influenced by the reaction conditions and the nature of the coupling partners.

Antimicrobial Activity

Pyridine derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. A study highlighted that compounds with halogen substituents exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |

|---|---|---|

| This compound | 0.0195 | 0.0048 |

| Other pyridine derivatives | Varies (4.69 - 22.9) | Varies (5.64 - 77.38) |

The above table summarizes the minimum inhibitory concentration (MIC) values for this compound and other related compounds, indicating its potential as a broad-spectrum antimicrobial agent.

Anti-Thrombolytic Activity

The anti-thrombolytic properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits significant inhibition of clot formation, suggesting its potential use in preventing thrombus-related conditions .

Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives

| Compound | Percentage Inhibition (%) |

|---|---|

| This compound | 31.61 |

| Control (e.g., aspirin) | Varies |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated that this compound was particularly effective against E. coli and Staphylococcus aureus, with MIC values significantly lower than those observed for many conventional antibiotics .

- Thrombolytic Potential : Another study assessed the thrombolytic potential of this compound in human blood samples. The compound demonstrated a notable ability to dissolve clots, with a percentage inhibition comparable to established thrombolytics like streptokinase .

Eigenschaften

IUPAC Name |

methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXFAFALKVKISL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.